(4Z)-5-methyl-2-phenyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
Description
This compound belongs to the pyrazol-3-one family, characterized by a conjugated enamine system and a tetrahydrofuran (THF)-derived substituent. The (4Z)-configuration ensures planar geometry at the methylidene group, critical for electronic conjugation and intermolecular interactions. The THF moiety introduces stereoelectronic effects and enhanced solubility in polar solvents due to its oxygen heteroatom, distinguishing it from simpler alkyl or aryl substituents .
Properties
IUPAC Name |
5-methyl-4-(oxolan-2-ylmethyliminomethyl)-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-15(11-17-10-14-8-5-9-21-14)16(20)19(18-12)13-6-3-2-4-7-13/h2-4,6-7,11,14,18H,5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCRVRAGYFBXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788183 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound (4Z)-5-methyl-2-phenyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure with multiple functional groups that contribute to its biological properties. The presence of the pyrazolone ring is significant as it is known for its reactivity and ability to form chelates with metal ions, which can enhance biological activity.
Structural Characteristics
| Atom | Coordinate |
|---|---|
| C1 | 1.0287 Å |
| C2 | 1.0598 Å |
| N1 | 0.9336 Å |
| O1 | 0.9798 Å |
| O2 | 0.6355 Å |
The compound's crystal structure reveals a twisted phenyl ring with a dihedral angle of approximately , indicating potential steric interactions that could influence its biological activity .
Antimicrobial Activity
Research indicates that pyrazolone derivatives exhibit notable antimicrobial properties. A study highlighted the antifungal potency of related compounds, showing inhibition zones ranging from 12 to 16 mm against various fungal strains, suggesting a promising application in antifungal therapy .
Enzyme Inhibition
The compound has also been evaluated for its alpha-amylase inhibition activity , which is crucial in managing diabetes. The IC50 values obtained were significantly lower than those of acarbose, a standard antidiabetic drug, indicating superior efficacy . This suggests that the compound could potentially serve as a therapeutic agent for diabetes management by modulating carbohydrate metabolism.
Case Studies and Experimental Findings
In a recent study focusing on the synthesis and biological evaluation of pyrazolone derivatives, various compounds were tested for their antimicrobial activity. The results demonstrated that modifications in the lateral chains significantly affected their potency against bacterial strains .
Table: In Vitro Antimicrobial Activity of Pyrazolone Derivatives
| Compound ID | Antimicrobial Activity (mm) | IC50 (mg/mL) |
|---|---|---|
| Compound A | 15 | 0.134 |
| Compound B | 12 | 0.120 |
| Compound C | 14 | 0.150 |
These findings underscore the importance of structural modifications in enhancing biological activity.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Interaction : The ability to inhibit enzymes like alpha-amylase suggests that the compound can interfere with metabolic pathways.
- Metal Coordination : The chelation properties of pyrazolones may allow them to interact with metal ions in biological systems, potentially enhancing their antimicrobial effects.
- Cellular Signaling Modulation : Pyrazolone derivatives may modulate signaling pathways involved in inflammation and immune responses.
Comparison with Similar Compounds
Structural and Electronic Modifications
Pyrazol-3-one derivatives vary primarily in substituents at the 4-position and aromatic rings. Key analogues include:
Key Observations :
- Solubility : The THF group in the target compound likely improves water solubility compared to hydrophobic substituents like CF₃ or chlorophenyl .
- Reactivity : Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity at the methylidene position, enhancing susceptibility to nucleophilic attack .
Crystallographic and Conformational Analysis
- Isostructural Analogues : Compounds like those in (fluorophenyl-triazole-thiazole hybrids) adopt triclinic (P̄1) symmetry with planar backbones, suggesting similar packing for the target compound .
- THF Substituent Impact : The THF ring’s flexibility may reduce crystallinity compared to rigid fluorophenyl or triazole groups, as seen in .
Physicochemical and Predicted Properties
Notes:
- The THF group lowers LogP compared to CF₃ or chlorophenyl derivatives, favoring aqueous solubility.
- The target compound’s pKa (~4.5–5.0) suggests partial deprotonation under physiological conditions, influencing binding to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
